1-(3-Methyl-2-nitrophenyl)ethanone
Overview
Description
1-(3-Methyl-2-nitrophenyl)ethanone is an organic compound with the molecular formula C9H9NO3 It is a derivative of acetophenone, where the phenyl ring is substituted with a methyl group at the 3-position and a nitro group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(3-Methyl-2-nitrophenyl)ethanone can be synthesized through several methods. One common approach involves the nitration of 3-methylacetophenone using a mixture of concentrated nitric acid and sulfuric acid. The reaction typically occurs at low temperatures to control the rate of nitration and prevent over-nitration. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction conditions, such as temperature, pressure, and reagent concentrations, which are crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions: 1-(3-Methyl-2-nitrophenyl)ethanone undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or using chemical reductants such as iron powder in acidic conditions.
Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate or chromium trioxide.
Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where nucleophiles replace the nitro group under specific conditions.
Common Reagents and Conditions:
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst, iron powder with hydrochloric acid.
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Substitution: Sodium methoxide (NaOCH3), potassium tert-butoxide (KOtBu).
Major Products:
- Reduction of the nitro group yields 1-(3-Methyl-2-aminophenyl)ethanone.
- Oxidation of the methyl group yields 1-(3-Carboxy-2-nitrophenyl)ethanone.
- Substitution reactions can yield various derivatives depending on the nucleophile used.
Scientific Research Applications
1-(3-Methyl-2-nitrophenyl)ethanone has several applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of more complex organic molecules and can be used in the study of reaction mechanisms and kinetics.
Biology: The compound’s derivatives may exhibit biological activity, making it a candidate for drug discovery and development.
Industry: Used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 1-(3-Methyl-2-nitrophenyl)ethanone and its derivatives depends on the specific application. For instance, in biological systems, the compound may interact with enzymes or receptors, altering their activity. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects.
Comparison with Similar Compounds
1-(3-Nitrophenyl)ethanone: Lacks the methyl group at the 3-position, which may affect its reactivity and biological activity.
1-(2-Methyl-3-nitrophenyl)ethanone: Similar structure but with different substitution pattern, leading to variations in chemical properties and applications.
1-(4-Methyl-2-nitrophenyl)ethanone:
Uniqueness: 1-(3-Methyl-2-nitrophenyl)ethanone is unique due to the specific positioning of the methyl and nitro groups, which can influence its chemical behavior and potential applications. The combination of these substituents can lead to distinct reactivity patterns and biological activities compared to other similar compounds.
Conclusion
This compound is a versatile compound with significant potential in various fields of scientific research. Its unique chemical structure allows for diverse chemical reactions and applications, making it a valuable compound for further study and development.
Properties
IUPAC Name |
1-(3-methyl-2-nitrophenyl)ethanone | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO3/c1-6-4-3-5-8(7(2)11)9(6)10(12)13/h3-5H,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DUCHUNIEWUJFKM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C(=O)C)[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601298244 | |
Record name | 1-(3-Methyl-2-nitrophenyl)ethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601298244 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
69976-71-2 | |
Record name | 1-(3-Methyl-2-nitrophenyl)ethanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=69976-71-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(3-Methyl-2-nitrophenyl)ethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601298244 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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